molecular formula C4H10ClNO3 B8554630 ethyl 2-(aminooxy)acetate hydrochloride

ethyl 2-(aminooxy)acetate hydrochloride

Cat. No.: B8554630
M. Wt: 155.58 g/mol
InChI Key: IKCYQNSSQXAQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(aminooxy)acetate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is an ester derivative that contains both an ethyl group and an aminoxy group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(aminooxy)acetate hydrochloride can be synthesized through the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ethyl aminoxyacetate hydrochloride often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(aminooxy)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(aminooxy)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which ethyl aminoxyacetate hydrochloride exerts its effects involves the interaction of its aminoxy group with various molecular targets. This interaction can lead to the formation of stable intermediates that facilitate subsequent chemical transformations. The specific pathways involved depend on the nature of the reactants and the conditions under which the reactions occur.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various chemical reactions.

    Aminooxyacetic acid: A compound with similar aminoxy functionality but different reactivity and applications.

    Ethyl cyanoacetate: Another ester with a cyano group, used in the synthesis of various organic compounds.

Uniqueness

ethyl 2-(aminooxy)acetate hydrochloride is unique due to its combination of ethyl and aminoxy groups, which provide distinct reactivity patterns and make it a valuable reagent in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

ethyl 2-aminooxyacetate;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3,5H2,1H3;1H

InChI Key

IKCYQNSSQXAQHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CON.Cl

Origin of Product

United States

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